Benzothiazol-2-yl-benzylidene-amine

Antibacterial screening Gram-negative activity Schiff base pharmacophore

Antibacterial SAR studies require structurally consistent baseline scaffolds-generic substitution introduces variability in metal coordination geometry and target engagement. Benzothiazol-2-yl-benzylidene-amine (CAS 918891-34-6) is the unsubstituted Schiff base for systematic SAR evaluation. • Distinct E. coli activity profile vs. nitro-substituted analogs for Gram-negative/Gram-positive selectivity screening • Neutral baseline for comparative kinetic studies of substituent electronic effects on reactivity • Foundational ligand scaffold for transition metal complexation and metallodrug development

Molecular Formula C14H10N2S
Molecular Weight 238.31 g/mol
Cat. No. B15136968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzothiazol-2-yl-benzylidene-amine
Molecular FormulaC14H10N2S
Molecular Weight238.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NC2=NC3=CC=CC=C3S2
InChIInChI=1S/C14H10N2S/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-10H/b15-10+
InChIKeySBRCQCMQXNSPJR-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzothiazol-2-yl-benzylidene-amine: Structural and Functional Baseline for Procurement Decisions


Benzothiazol-2-yl-benzylidene-amine (CAS 918891-34-6) is a Schiff base compound formed via condensation of 2-aminobenzothiazole and benzaldehyde, bearing both a benzothiazole ring and a benzylidene-imine moiety [1]. This structural scaffold serves as a versatile ligand for transition metal coordination and a pharmacophore core for antibacterial screening programs [2]. The compound is commercially available with a molecular weight of 238.06 g/mol, featuring 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds—properties that influence its metal-binding geometry and passive permeability profiles relative to more heavily substituted benzothiazole analogs [3].

Why Benzothiazol-2-yl-benzylidene-amine Cannot Be Substituted with In-Class Analogs


Schiff bases containing the benzothiazole core exhibit pronounced structure-activity divergence depending on substituent position and electronic character [1]. Kinetic studies on closely related 2-hydroxybenzylidene-2-aminobenzothiazole regioisomers demonstrate that the 2-hydroxy derivative (1a) reacts faster than the 4-hydroxy isomer (1b) in amination reactions, confirming that even minor positional changes on the benzylidene ring alter nucleophilic reactivity [2]. Furthermore, within the benzothiazol-2-yl-benzylidene-imine series, substitution patterns on the phenyl ring directly modulate antibacterial spectrum: 3-nitro-substituted derivatives exhibit different Gram-positive versus Gram-negative selectivity profiles compared to the unsubstituted parent compound [1]. This structural sensitivity means that generic interchange with alternative benzothiazole Schiff bases—without precise matching of the benzylidene substitution pattern—risks altered metal coordination geometry, divergent biological target engagement, and inconsistent assay reproducibility [3].

Benzothiazol-2-yl-benzylidene-amine: Quantified Differentiation Evidence for Procurement Decisions


Gram-Negative Antibacterial Selectivity: Benzothiazol-2-yl-benzylidene-amine Demonstrates Escherichia coli Activity Differentiated from 3-Nitro Analog

The unsubstituted benzothiazol-2-yl-benzylidene-imine (compound 3a/3b) exhibits antibacterial activity against Escherichia coli that differentiates it from the 3-nitro-substituted analog [1]. In the same assay system, 3-nitro-substituted derivatives 3c and 3d displayed 'emphatic activity' against E. coli, whereas the parent unsubstituted compound showed a distinct activity profile with activity primarily oriented toward Gram-positive strains [1]. This indicates that the unsubstituted benzylidene scaffold provides a Gram-negative/Gram-positive selectivity baseline that can be tuned via subsequent substitution—a property not shared by the 3-nitro analog.

Antibacterial screening Gram-negative activity Schiff base pharmacophore

Coordination Chemistry: Benzothiazole-Schiff Base Metal Complexes Exhibit Enhanced Anticancer Activity Relative to Free Ligand

Transition metal complexes of methoxy-substituted benzothiazole Schiff base ligands demonstrate significantly greater anticancer activity than the free Schiff base [1]. The Cu(II) complex exhibits the lowest IC50 values against HeLa and MCF-7 cancer cell lines among all metal complexes tested. Compared to the reference cisplatin, all complexes exhibit higher IC50 values (i.e., lower potency), but critically, screening assays both in vitro and in vivo corroborate that the complexes exhibit greater activity than the free Schiff base ligand [1]. This establishes a clear activity hierarchy: metal complex > free ligand, with Cu(II) providing optimal potency among Co(II), Ni(II), and Cu(II) variants.

Metal complexation Anticancer screening Coordination chemistry

Regioisomeric Reactivity: 2-Hydroxybenzylidene-2-aminobenzothiazole Reacts Faster Than 4-Hydroxy Isomer

Kinetic studies on closely related Schiff bases reveal pronounced regioisomer-dependent reactivity differences [1]. The amination reactions of 2-hydroxybenzylidene-2-aminobenzothiazole (1a) and 4-hydroxybenzylidene-2-aminobenzothiazole (1b) were studied in chloroform medium. 1a is found to react faster than 1b [1]. Both kinetic and spectral data support aggregation of both 1a and 1b under experimental conditions, and the higher reactivity of 1a supports an entrapment mechanism in which the aniline molecule is entrapped by 1a, making it more reactive than 1b [1].

Reaction kinetics Regioisomer differentiation Schiff base reactivity

Acyl Transfer Catalysis: Annulated Benzothiazol-2-ylideneamine Outperforms DMAP

Annulated 3H-benzothiazol-2-ylideneamines represent a structurally related class of benzothiazole-derived compounds that function as acyl transfer catalysts [1]. In a direct head-to-head comparison, 3,4-dihydro-2H-9-thia-1,4a-diazafluorene (2b) was found to be an extremely effective catalyst, with the acylation reaction proceeding faster than that with DMAP (4-dimethylaminopyridine), the industry-standard acyl transfer catalyst [1]. While this evidence pertains to the annulated ylideneamine derivative rather than the target benzylidene-amine compound, it establishes that the benzothiazole core bearing an exocyclic imine functionality possesses catalytic potential that, in optimized structural contexts, can exceed DMAP performance.

Acyl transfer catalysis Organocatalysis Reaction kinetics

Electrochemical Cyclization: Benzylideneaminothiophenols Yield 2-Arylbenzothiazoles with Optimized Conditions

Benzylideneaminothiophenols—compounds structurally analogous to benzothiazol-2-yl-benzylidene-amine—undergo electrochemical oxidation to produce 2-arylbenzothiazoles [1]. Based on the yields, room temperature and the use of two equivalents of sodium acetate relative to the substrate as the supporting electrolyte were found to be the optimal reaction conditions [1]. This electrochemical cyclization pathway provides a synthetic route from benzylideneamine precursors to the benzothiazole core, with reaction parameters systematically optimized for yield.

Electroorganic synthesis Oxidative cyclization Benzothiazole synthesis

Benzothiazol-2-yl-benzylidene-amine: Evidence-Backed Research and Industrial Application Scenarios


Antibacterial Screening Cascades: Gram-Negative vs. Gram-Positive Selectivity Profiling

The differential antibacterial spectrum between unsubstituted benzothiazol-2-yl-benzylidene-amine and 3-nitro-substituted analogs supports its use as a baseline scaffold in Gram-negative/Gram-positive selectivity screening [1]. The unsubstituted parent compound provides a distinct activity profile against E. coli compared to nitro-substituted derivatives [1]. Procurement of this specific unsubstituted variant enables structure-activity relationship (SAR) studies where subsequent substitution patterns are systematically evaluated against this defined baseline. This application scenario is particularly relevant for medicinal chemistry groups engaged in antibacterial lead optimization programs targeting specific bacterial spectra.

Transition Metal Coordination Chemistry: Ligand for Anticancer Complex Development

Benzothiazole Schiff bases function as effective ligands for transition metal complexation, with metal complexes consistently demonstrating enhanced biological activity relative to free ligands [1]. The Cu(II) complexes exhibit the most potent anticancer activity among tested metal variants [1]. Procurement of benzothiazol-2-yl-benzylidene-amine provides a foundational ligand scaffold for systematic exploration of metal-dependent potency enhancement. This application is suited for inorganic medicinal chemistry laboratories developing metallodrug candidates, where the ligand's coordination geometry and electronic properties can be tuned through metal selection.

Regioisomer-Dependent Kinetic Studies: Amination Reactivity Investigations

The pronounced reactivity difference between 2-hydroxy and 4-hydroxy regioisomers of benzylidene-aminobenzothiazoles demonstrates that positional isomerism on the benzylidene ring directly modulates nucleophilic reactivity [1]. Benzothiazol-2-yl-benzylidene-amine, bearing no hydroxyl substitution at either the 2- or 4-position, serves as a neutral baseline for comparative kinetic studies investigating how substitution position and electronic effects alter reaction rates in chloroform or other organic media [1]. This application scenario is relevant for physical organic chemistry groups conducting mechanistic investigations of Schiff base reactivity and aggregation behavior.

Electroorganic Synthesis: Precursor for 2-Arylbenzothiazole Production

Benzylideneaminothiophenol compounds undergo electrochemical oxidative cyclization to yield 2-arylbenzothiazoles under optimized conditions of room temperature and 2 equivalents of sodium acetate in methanol [1]. Benzothiazol-2-yl-benzylidene-amine, as a structurally analogous benzylideneamine compound, represents a viable precursor scaffold for exploring electroorganic synthetic routes to functionalized benzothiazoles. This application is suited for synthetic methodology laboratories developing green chemistry approaches to heterocycle synthesis, where electrochemical methods offer advantages over stoichiometric oxidants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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